methyl 1-(2-ethoxy-2-oxoethyl)-1H-pyrazole-3-carboxylate
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Overview
Description
Methyl 1-(2-ethoxy-2-oxoethyl)-1H-pyrazole-3-carboxylate is an organic compound that belongs to the class of pyrazoles Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 1-(2-ethoxy-2-oxoethyl)-1H-pyrazole-3-carboxylate typically involves the reaction of ethyl bromoacetate with a pyrazole derivative. One common method includes the use of potassium tert-butoxide as a base in an anhydrous diethyl ether solvent. The reaction mixture is refluxed, followed by the addition of ethyl bromoacetate. The product is then purified using column chromatography .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity of the final product through advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
Methyl 1-(2-ethoxy-2-oxoethyl)-1H-pyrazole-3-carboxylate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding pyrazole derivatives with higher oxidation states.
Reduction: Reduction reactions can convert the ester group to an alcohol group.
Substitution: The ethoxy group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazole carboxylic acids, while reduction can produce pyrazole alcohols.
Scientific Research Applications
Methyl 1-(2-ethoxy-2-oxoethyl)-1H-pyrazole-3-carboxylate has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: It is used in the study of enzyme inhibition and as a ligand in biochemical assays.
Industry: It can be used in the synthesis of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of methyl 1-(2-ethoxy-2-oxoethyl)-1H-pyrazole-3-carboxylate involves its interaction with specific molecular targets. In biological systems, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The exact pathways and molecular targets can vary depending on the specific application and the biological context .
Comparison with Similar Compounds
Similar Compounds
- Methyl 1-(2-ethoxy-2-oxoethyl)-6-(2-furyl)-3-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate
- Tert-butyl 4-(2-ethoxy-2-oxoethyl)-piperazine-1-carboxylate
- Tert-butyl 4-(2-hydrazino-2-oxoethyl)piperazine-1-carboxylate
Uniqueness
Methyl 1-(2-ethoxy-2-oxoethyl)-1H-pyrazole-3-carboxylate is unique due to its specific structural features, such as the presence of the ethoxy-oxoethyl group and the pyrazole ring.
Biological Activity
Methyl 1-(2-ethoxy-2-oxoethyl)-1H-pyrazole-3-carboxylate is a compound of significant interest due to its potential biological activities, particularly in pharmacology. This article explores the synthesis, structure-activity relationships (SAR), and biological evaluations of this compound, highlighting its therapeutic potential.
1. Synthesis and Structural Characterization
The synthesis of this compound typically involves the reaction of appropriate pyrazole derivatives with ethylbromoacetate under basic conditions. The resulting compound can be characterized using various spectroscopic techniques such as NMR and IR spectroscopy, confirming its structure and purity .
2.1 Antitumor Activity
Recent studies have indicated that pyrazole derivatives, including this compound, exhibit notable antitumor properties. Research has shown that certain pyrazole compounds can inhibit key cancer-related pathways, such as those involving BRAF(V600E) and EGFR, which are critical in various cancers .
In vitro studies demonstrated that this compound could induce apoptosis in cancer cell lines, suggesting its potential as an anticancer agent. For instance, a study reported that pyrazole derivatives showed synergistic effects when combined with conventional chemotherapeutics like doxorubicin, enhancing cytotoxicity against breast cancer cells .
2.2 Anti-inflammatory Properties
This compound has also been evaluated for its anti-inflammatory effects. Pyrazole derivatives are known to inhibit cyclooxygenase enzymes (COX), particularly COX-2, which plays a significant role in inflammation. Compounds similar to this compound have demonstrated selective inhibition of COX-2 over COX-1, making them promising candidates for anti-inflammatory therapies .
3. Structure-Activity Relationships (SAR)
The biological activity of this compound can be attributed to its structural features:
Structural Feature | Impact on Activity |
---|---|
Ethoxy group | Enhances lipophilicity and cellular uptake |
Pyrazole ring | Essential for biological activity; involved in binding to target enzymes |
Carboxylate moiety | Contributes to the interaction with biological targets |
Studies suggest that modifications to the ethoxy group or the carboxylate moiety can significantly alter the compound's potency and selectivity against specific targets .
4.1 In Vitro Studies
In vitro assays have been conducted to evaluate the cytotoxic effects of this compound on various cancer cell lines, including MCF-7 (breast cancer) and A549 (lung cancer). The results indicated that this compound exhibited significant dose-dependent cytotoxicity, with IC50 values comparable to established chemotherapeutic agents.
4.2 In Vivo Studies
Preliminary in vivo studies using murine models have shown that this compound can reduce tumor growth significantly compared to control groups. These findings support further investigation into its potential as an anticancer drug .
5. Conclusion
This compound represents a promising candidate for further development in pharmacological applications due to its notable antitumor and anti-inflammatory activities. Ongoing research into its SAR will be crucial for optimizing its efficacy and safety profile.
Properties
IUPAC Name |
methyl 1-(2-ethoxy-2-oxoethyl)pyrazole-3-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O4/c1-3-15-8(12)6-11-5-4-7(10-11)9(13)14-2/h4-5H,3,6H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JMKWDXCYZDHLTJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CN1C=CC(=N1)C(=O)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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